molecular formula C11H9BrN2O B13139511 6-Bromo-4-methoxy-2,2'-bipyridine CAS No. 205052-93-3

6-Bromo-4-methoxy-2,2'-bipyridine

Cat. No.: B13139511
CAS No.: 205052-93-3
M. Wt: 265.11 g/mol
InChI Key: LCSPTQXSTGZSGP-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C₁₁H₉BrN₂O It is a derivative of bipyridine, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-2,2’-bipyridine typically involves the bromination of 4-methoxy-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-4-methoxy-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxy-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex bipyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Scientific Research Applications

6-Bromo-4-methoxy-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-2,2’-bipyridine largely depends on its application. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The bipyridine moiety facilitates electron transfer processes, making it an effective component in catalytic cycles. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

    4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4th positions on both pyridine rings.

    6-Bromo-2,2’-bipyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.

Uniqueness: 6-Bromo-4-methoxy-2,2’-bipyridine is unique due to the presence of both bromine and methoxy substituents, which enhance its reactivity and allow for diverse chemical modifications. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and metal complexes .

Properties

CAS No.

205052-93-3

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-bromo-4-methoxy-6-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3

InChI Key

LCSPTQXSTGZSGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)C2=CC=CC=N2

Origin of Product

United States

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